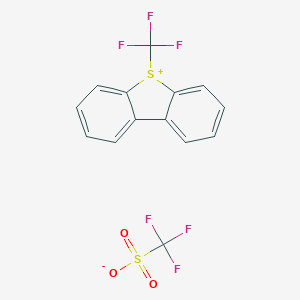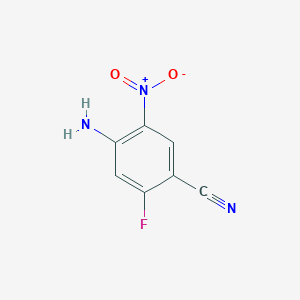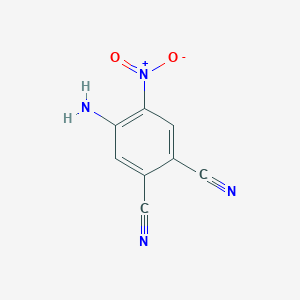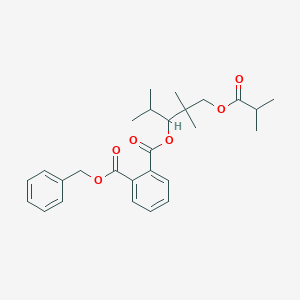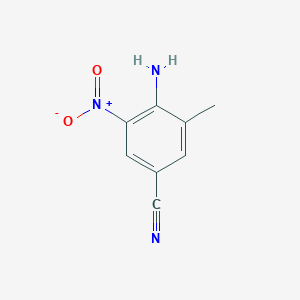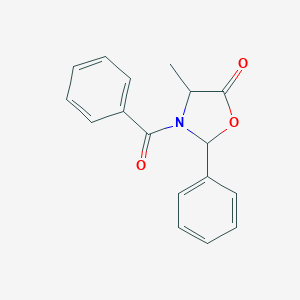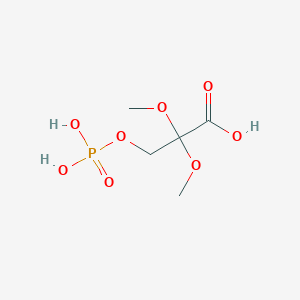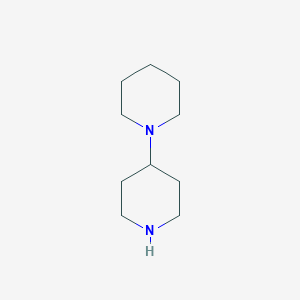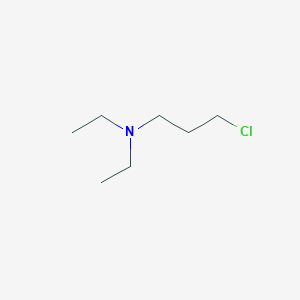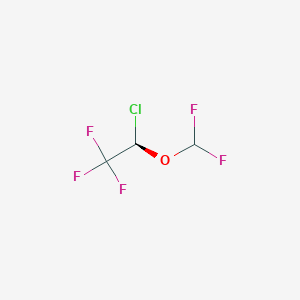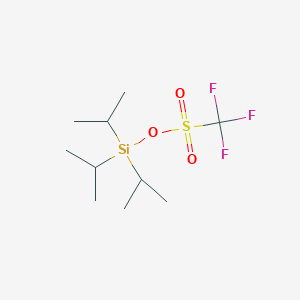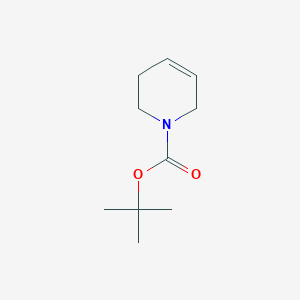
N-Boc-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
N-Boc-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C10H17NO2 . It is also known as tert-butyl 3,6-dihydropyridine-1(2H)-carboxylate .
Molecular Structure Analysis
The molecular structure of N-Boc-1,2,3,6-tetrahydropyridine consists of a tetrahydropyridine ring with a Boc (tert-butoxycarbonyl) group attached . The molecular weight is 183.25 .Physical And Chemical Properties Analysis
N-Boc-1,2,3,6-tetrahydropyridine is a powder with a melting point of 100-114 °C . It is insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
- N-Boc-1,2,3,6-tetrahydropyridine serves as a valuable building block in metal-catalyzed cross-coupling reactions. Notably, it is frequently employed in Suzuki-Miyaura and Negishi couplings . These reactions allow for the synthesis of complex organic molecules by connecting different fragments through carbon-carbon bonds.
- Palladium-catalyzed ligand-controlled regioselective Suzuki coupling reactions benefit from the use of N-Boc-1,2,3,6-tetrahydropyridine. This methodology enables the selective formation of specific carbon-carbon bonds, leading to diverse chemical structures .
- Researchers have explored the potential of N-Boc-1,2,3,6-tetrahydropyridine derivatives as ALK inhibitors. These compounds may play a role in cancer therapy by targeting ALK, a protein implicated in various malignancies .
- Oxazolecarboxamides derived from N-Boc-1,2,3,6-tetrahydropyridine have been investigated as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors. DGAT-1 is involved in lipid metabolism, and inhibiting it could have implications for obesity and diabetes management .
- Starting from a common precursor, N-Boc-1,2,3,6-tetrahydropyridine derivatives have been used to synthesize substituted 5-amino- and 3-amino-1,2,4-thiadiazoles. These heterocyclic compounds have potential applications in medicinal chemistry .
- N-Boc-1,2,3,6-tetrahydropyridine has been employed in the synthesis of ene-endo-spirocyclic ammonium ylids. These intermediates participate in [2,3]-sigmatropic rearrangements, leading to pyrroloazepinones and oxazepinones .
Metal-Catalyzed Cross-Coupling Reactions
Regioselective Suzuki Coupling
Orally Active Anaplastic Lymphoma Kinase (ALK) Inhibitors
Obesity and Diabetes Treatment
Synthesis of Substituted 5-Amino- and 3-Amino-1,2,4-Thiadiazoles
Formation of Ene-Endo-Spirocyclic Ammonium Ylids
Propriétés
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHRQFHCPINIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517997 | |
| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-1,2,3,6-tetrahydropyridine | |
CAS RN |
85838-94-4 | |
| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

